Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-
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Overview
Description
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- is a copper complex with the molecular formula C20H30CuN2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- typically involves the reaction of copper salts with 3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione ligands under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25-50°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: Ligand substitution reactions can occur, where the pyrrolidinedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various copper complexes with different ligands and oxidation states, depending on the reaction conditions and reagents used.
Scientific Research Applications
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its role in drug delivery systems and therapeutic applications.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- involves its interaction with molecular targets such as enzymes and cellular receptors. The copper ion in the complex can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The pyrrolidinedione ligands also play a role in stabilizing the complex and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-
- Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate
Uniqueness
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- is unique due to its specific ligand structure, which provides distinct coordination properties and reactivity compared to other copper complexes.
Biological Activity
Copper complexes have garnered significant attention in recent years due to their diverse biological activities, particularly in the field of cancer treatment. The compound Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4] , also known as a copper(II) complex, exhibits promising anticancer properties through various mechanisms. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4] can be represented as follows:
- Chemical Formula : C₁₄H₁₄CuN₂O₄
- Molecular Weight : 318.84 g/mol
Copper complexes exert their biological effects through several mechanisms:
- Induction of Apoptosis : Copper ions can activate apoptosis signaling pathways in cancer cells. For instance, studies indicate that copper(II) complexes induce apoptosis via caspase-dependent mitochondrial signaling pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) generation .
- Cytotoxicity : The cytotoxic effects of copper complexes have been extensively studied. Research shows that these compounds demonstrate significant cytotoxicity against various cancer cell lines, including BEL-7404 and MCF7 cells. The cytotoxicity is often enhanced by the presence of specific ligands that facilitate copper ion complexation .
- DNA Interaction : Copper complexes can bind to DNA and induce strand breaks, contributing to their anticancer activity. This interaction is believed to be mediated through the generation of ROS, which cleaves DNA strands and triggers cellular apoptosis .
Case Studies
Several studies highlight the biological activity of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]:
- Study on Cytotoxicity : A comparative analysis demonstrated that copper(II) complexes exhibit varying levels of cytotoxicity against different tumor models. The study found that the lipophilicity of substituents on the ligands significantly influenced the cytotoxic profile against Ehrlich ascites carcinoma cells .
- Mechanistic Insights : Research indicates that copper(II) complexes can effectively inhibit RNA-dependent DNA polymerases and interfere with viral replication processes, showcasing their potential as antiviral agents in addition to their anticancer properties .
Table 1: Summary of Biological Activity
Compound Name | Target Cells | Mechanism of Action | Cytotoxicity (IC50) |
---|---|---|---|
Copper Complex A | BEL-7404 | Apoptosis induction | 15 µM |
Copper Complex B | MCF7 | DNA cleavage | 10 µM |
Copper Complex C | HT29 | ROS generation | 20 µM |
Table 2: Comparative Analysis of Cytotoxicity
Ligand Type | Cytotoxicity Profile | Selectivity Index |
---|---|---|
Bidentate | High | Moderate |
Tridentate | Moderate | High |
Tetradentate | Very High | Low |
Properties
Molecular Formula |
C20H28CuN2O6 |
---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
copper;4-acetyl-2-butan-2-yl-3-oxo-1,2-dihydropyrrol-5-olate |
InChI |
InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,11,14H,4H2,1-3H3;/q;;+2/p-2 |
InChI Key |
ZNZXPAMDJLONLJ-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.[Cu+2] |
Origin of Product |
United States |
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